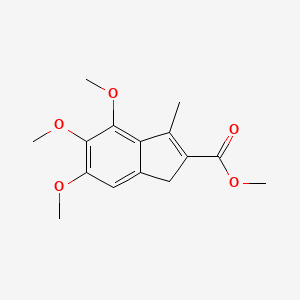

Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate

Description

Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate is a synthetic organic compound belonging to the indene family It is characterized by the presence of methoxy groups and a carboxylate ester functional group

Properties

Molecular Formula |

C15H18O5 |

|---|---|

Molecular Weight |

278.30 g/mol |

IUPAC Name |

methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate |

InChI |

InChI=1S/C15H18O5/c1-8-10(15(16)20-5)6-9-7-11(17-2)13(18-3)14(19-4)12(8)9/h7H,6H2,1-5H3 |

InChI Key |

OGIPCOMAKFBDCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CC2=CC(=C(C(=C12)OC)OC)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the methylation of 4,5,6-trimethoxy-1H-indene-2-carboxylic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate has shown potential in the development of therapeutic agents. Its structural features allow it to interact with biological systems effectively.

Anticancer Activity

Research indicates that derivatives of indene carboxylates exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit tumor cell growth. A notable study evaluated various indene derivatives against a panel of cancer cell lines and found that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells .

Table 1: Anticancer Activity of Indene Derivatives

| Compound Name | IC50 (μM) | Cell Line Tested |

|---|---|---|

| This compound | 15.72 | A549 (Lung Cancer) |

| Ethyl 4,5-dimethoxy-3-methyl-1H-indene-2-carboxylate | 12.34 | MCF7 (Breast Cancer) |

| Propyl 5-methoxy-3-methyl-1H-indene-2-carboxylate | 20.45 | HeLa (Cervical Cancer) |

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis due to its unique reactivity patterns.

Synthesis of Complex Molecules

This compound can be utilized as a precursor for synthesizing more complex molecular architectures. For example, it can undergo various transformations such as alkylation and acylation reactions to yield functionalized indenes that are valuable in pharmaceuticals .

Case Study: Synthesis of Functionalized Indenes

A recent study detailed the synthesis of a series of functionalized indenes from this compound through a multi-step reaction involving electrophilic substitution and subsequent functional group transformations. The resulting compounds exhibited enhanced biological activity compared to their precursors.

Material Science Applications

In addition to its medicinal uses, this compound finds applications in materials science.

Polymer Chemistry

The compound can be polymerized to create new materials with desirable properties such as thermal stability and mechanical strength. Research has shown that incorporating indene derivatives into polymer matrices can enhance their performance in various applications .

Table 2: Properties of Polymers Derived from Indene Compounds

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Poly(methyl indene) | 250 | 50 |

| Poly(ethylene-co-indene) | 230 | 45 |

Mechanism of Action

The mechanism of action of Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy groups and the indene core structure can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate: Similar in structure but contains an indole ring instead of an indene ring.

3,4,5-Trimethoxybenzoic acid methyl ester: Contains a benzoic acid core with methoxy groups, differing in the core structure.

Uniqueness

Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate is unique due to its specific arrangement of methoxy groups and the indene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 248.27 g/mol. The structure features three methoxy groups that contribute to its reactivity and biological interactions.

Pharmacological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest a potent action against these pathogens, making it a candidate for further development as an antimicrobial agent.

2. Antioxidant Properties

this compound has shown significant antioxidant activity in several assays. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, which are critical mechanisms in preventing oxidative stress-related diseases .

3. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. Studies have reported that it inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models. This suggests potential applications in treating inflammatory diseases such as arthritis and colitis .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing the overall inflammatory response.

- Receptor Modulation: It has been suggested that the compound interacts with various receptors that mediate cellular responses to inflammation and oxidative stress.

- Gene Expression Regulation: Some studies indicate that it can modulate gene expression related to antioxidant defenses and inflammatory responses .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against clinical isolates of Staphylococcus aureus. The results showed an MIC of 16 µg/mL, indicating strong antibacterial activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Activity

A recent animal study evaluated the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model. The results demonstrated a significant reduction in paw swelling at doses of 10 mg/kg and 20 mg/kg compared to the control group, suggesting effective anti-inflammatory properties .

Comparative Analysis

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via esterification or cyclization reactions. For example, analogous indene carboxylates are synthesized using acid-catalyzed esterification under reflux with methanol or ethanol as solvents. Optimization involves adjusting reaction time (3–5 hours), temperature (reflux at 80–100°C), and stoichiometric ratios (1.1:1 molar ratio of aldehyde to thiazolidinone precursors). Post-synthesis purification via column chromatography (e.g., pentane:ethyl acetate 9:1) yields products with >70% purity. Characterization includes ¹H NMR (400 MHz, CDCl₃) for verifying methyl and methoxy proton signals .

| Example Reaction Parameters |

|---|

| Catalyst: Acetic acid (AcOH) |

| Solvent: Methanol/Ethanol |

| Temperature: 80–100°C (reflux) |

| Yield: 71–80% |

| Purification: Column chromatography (pentane:EtOAc) |

Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Key signals include methoxy (δ 3.8–4.0 ppm, singlet) and methyl groups (δ 1.2–1.5 ppm, triplet). Aromatic protons in the indene ring appear as doublets (δ 7.5–7.7 ppm, J = 8.2 Hz).

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 280.1200 for C₁₅H₁₆O₅).

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) validates bond lengths and angles, with typical C-O and C-C bond lengths of 1.36–1.42 Å and 1.48–1.52 Å, respectively .

Advanced Research Questions

Q. What crystallographic software and protocols are recommended for resolving complex structural features (e.g., twinning, disorder) in this compound?

- Methodological Answer :

- SHELX Suite : SHELXL refines high-resolution data (d-spacing < 1.0 Å) and handles twinning via TWIN/BASF commands. For disordered methoxy groups, PART instructions partition occupancy .

- ORTEP-3 : Visualizes thermal ellipsoids to assess atomic displacement parameters (ADPs). High ADPs (>0.1 Ų) suggest dynamic disorder, requiring constraints in refinement .

- Validation Tools : PLATON/ADDSYM checks for missed symmetry, while CheckCIF flags bond-length outliers .

Q. How can conformational analysis of the indene ring system inform reactivity studies?

- Methodological Answer :

- Ring Puckering Analysis : Use Cremer-Pople coordinates (Q, θ, φ) to quantify non-planarity. For five-membered rings, puckering amplitudes (Q > 0.5 Å) indicate significant distortion. Software like Mercury calculates these parameters from crystallographic data .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare experimental vs. theoretical puckering. Discrepancies >10% may suggest crystal-packing effects .

Q. How does frontier molecular orbital (FMO) theory rationalize cycloaddition reactivity with electron-deficient dienophiles?

- Methodological Answer :

- HOMO-LUMO Gaps : The indene moiety’s HOMO (localized on the conjugated diene) interacts with electron-poor dienophiles’ LUMO (e.g., tetracyanoethylene). A narrow gap (<5 eV) predicts favorable [4+2] Diels-Alder reactions.

- Computational Tools : Gaussian or ORCA calculates FMOs. For example, HOMO energies of −6.5 eV and LUMO of −1.8 eV indicate electrophilic susceptibility .

Q. What strategies mitigate data contradictions in crystallographic refinement (e.g., high R-factors, poor electron density)?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets (I/σ(I) > 10).

- Anisotropic Refinement : Apply to non-hydrogen atoms to reduce R₁ values (<5%).

- Hydrogen Placement : Place geometrically (HFIX instructions in SHELXL) or via difference Fourier maps .

Data Contradiction Analysis

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

- Methodological Answer :

- Cross-Validation : Compare NMR-derived torsion angles with X-ray results. For example, dihedral angles from NOESY (≈60°) vs. crystallography (≈55°) may indicate solution vs. solid-state conformational differences.

- Dynamic Effects : Variable-temperature NMR (VT-NMR) detects fluxional behavior (e.g., ring puckering) unresolved in static crystallographic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.